4-Methoxyphenylethylamine synthesis and characterization
4-Methoxyphenylethylamine synthesis and characterization
An In-depth Technical Guide on the Synthesis and Characterization of 4-Methoxyphenylethylamine
Introduction
4-Methoxyphenylethylamine (4-MPEA), also known as O-methyltyramine, is a naturally occurring phenethylamine (B48288) compound found in various plant species, including certain cacti like Lophophora williamsii (peyote) and the flowering plant Erica lusitanica.[1] It is also found endogenously in human urine.[1] As a trace amine, 4-MPEA is structurally related to classical biogenic amine neurotransmitters and interacts with trace amine-associated receptors (TAARs), particularly TAAR1.[1][2] This interaction gives it a role in modulating monoaminergic systems, making it a compound of interest for researchers in neuropharmacology and drug development. This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 4-MPEA.
Synthesis of 4-Methoxyphenylethylamine
The synthesis of 4-MPEA can be achieved through several routes, often starting from readily available precursors such as 4-methoxybenzaldehyde (B44291) or 4-methoxyphenylacetic acid. A common and effective method involves the reduction of an intermediate, 4-methoxy-β-nitrostyrene.
A generalized workflow for a common synthesis route is outlined below.
Experimental Protocol: Synthesis via 4-methoxy-β-nitrostyrene
This two-step protocol is adapted from established chemical synthesis methods.[3]
Step 1: Preparation of 4-methoxy-β-nitrostyrene
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To a reaction vessel, add 4-methoxybenzaldehyde, nitromethane, ammonium acetate, and glacial acetic acid. A typical molar ratio is 1:2.5:1.3:9.2 respectively.[3]
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Heat the mixture to reflux with stirring for approximately 4 to 4.5 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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After completion, cool the reaction solution to 10-15°C.
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Pour the cooled solution into ice-cold water to induce crystallization of the product.
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Collect the solid product by suction filtration, wash the filter cake with water, and dry to yield 4-methoxy-β-nitrostyrene.
Step 2: Reduction to 4-Methoxyphenylethylamine
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In a separate reaction vessel, add activated zinc powder and an aqueous solution of hydrochloric acid (e.g., 30-32 wt%).
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To this stirred mixture, add the 4-methoxy-β-nitrostyrene prepared in Step 1. The molar ratio of the nitrostyrene (B7858105) to zinc powder is typically in the range of 1:16 to 1:20.[3]
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Maintain the reaction temperature at 40-50°C with stirring for 2 hours, then increase the temperature to 52-55°C and continue stirring for another 2.5 hours.
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After the reaction is complete, perform a work-up procedure. This typically involves filtering to remove unreacted zinc, followed by extraction with an organic solvent like chloroform.
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The aqueous layer is then basified (e.g., with saturated sodium bicarbonate solution to a pH of 9.0) and re-extracted with the organic solvent.
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Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
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After filtering off the drying agent, the solvent is removed by distillation.
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The final product, 4-methoxyphenylethylamine, is purified by vacuum distillation.
Characterization of 4-Methoxyphenylethylamine
The identity and purity of the synthesized 4-MPEA are confirmed through various analytical techniques. The physical and spectroscopic properties are summarized below.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃NO | [4][5][6] |
| Molecular Weight | 151.21 g/mol | [4][5][6][7] |
| Appearance | Colorless to slightly yellow liquid/oil | [8][9] |
| Boiling Point | 254-256 °C (at atmospheric pressure) | [5] |
| 138-140 °C (at 20 mmHg) | [5] | |
| Density | 1.031 g/mL (at 20 °C) | [5] |
| Refractive Index (n20/D) | 1.538 | [5] |
| CAS Number | 55-81-2 | [4][5] |
Spectroscopic Data
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to the methoxy (B1213986) group protons (singlet, ~3.8 ppm), aromatic protons (two doublets, ~6.8 and 7.1 ppm), and the two ethylamine (B1201723) methylene (B1212753) groups (triplets or complex multiplets, ~2.7-3.0 ppm). |
| ¹³C NMR | Peaks for the methoxy carbon (~55 ppm), the two aliphatic carbons of the ethylamine chain, and the aromatic carbons, including the ipso-carbon attached to the methoxy group and the other distinct aromatic carbons. |
| IR Spectroscopy | Characteristic peaks include N-H stretching of the primary amine, C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and strong C-O stretching of the methoxy group. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z = 151. Key fragmentation patterns would involve the loss of fragments from the ethylamine side chain. |
Biological Activity and Signaling Pathways
4-MPEA is a trace amine that acts as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR).[2][10] While it is a very-low-potency partial agonist at human TAAR1, its interactions are significant for modulating monoaminergic neurotransmission.[1] TAAR1 is expressed in brain regions associated with mood, cognition, and reward.[2]
TAAR1 Signaling Pathway
Activation of TAAR1 by an agonist like 4-MPEA initiates a complex intracellular signaling cascade.[2][10]
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G-Protein Dependent Pathway : Upon agonist binding, TAAR1 primarily couples to the Gs alpha subunit of the G-protein complex. This activates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2]
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PKC Involvement : Evidence also suggests that TAAR1 signaling involves Protein Kinase C (PKC) activation.[10][11] This can occur through Gq protein coupling or via crosstalk from the PKA pathway.
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Downstream Effects : Activated PKA and PKC phosphorylate various downstream targets. A key function is the modulation of monoamine transporters, such as the dopamine (B1211576) transporter (DAT).[12] Phosphorylation of DAT can lead to its internalization or even reverse its function, causing dopamine efflux.[12]
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G-Protein Independent Pathway : TAAR1 can also signal through a β-arrestin2-dependent pathway, which involves the AKT/GSK-3β signaling cascade.[10]
This intricate signaling network allows trace amines to exert significant control over dopamine and serotonin (B10506) neuronal activity.[10]
References
- 1. 4-Methoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 2. What are Trace amine receptor agonists and how do they work? [synapse.patsnap.com]
- 3. CN102976958A - Preparation method of 4-methoxy-beta-phenylethylamine - Google Patents [patents.google.com]
- 4. 4-Methoxy-2-phenylethylamine(55-81-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. 4-メトキシフェネチルアミン ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. O-Methyltyramine | C9H13NO | CID 4657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-1-(4-Methoxyphenyl)ethylamine | C9H13NO | CID 793467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 11. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TAAR1 - Wikipedia [en.wikipedia.org]
